8-CPT-cAMP (sodium salt)

Description

Significance of Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Second Messenger

Cyclic Adenosine Monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of biological processes. wikipedia.orgnih.gov Discovered by Dr. Earl W. Sutherland, an achievement that earned him a Nobel Prize, cAMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase. wikipedia.orgpatsnap.comnih.gov This synthesis is often triggered by the binding of hormones and neurotransmitters to G protein-coupled receptors on the cell surface. patsnap.com Once produced, cAMP acts as an intracellular signal transducer, activating key effector proteins to orchestrate cellular responses. wikipedia.org Its functions are diverse, ranging from the regulation of metabolic processes, gene transcription, and immune function to influencing memory and the function of ion channels. wikipedia.orgnih.govpatsnap.com The transient nature of cAMP signaling is tightly controlled by phosphodiesterase (PDE) enzymes, which degrade cAMP to 5'-AMP, thus terminating the signal. patsnap.comnih.gov

Development and Role of Synthetic cAMP Analogs in Investigating Cellular Signaling

To unravel the complexities of cAMP signaling pathways, researchers have developed a multitude of synthetic cAMP analogs. nih.gov These modified molecules serve as invaluable tools to dissect the specific roles of cAMP and its downstream effectors. nih.govscbt.com Modifications to the cAMP structure can confer properties such as increased stability against degradation by phosphodiesterases, enhanced cell membrane permeability, and selective activation of specific cAMP-binding proteins. nih.govscbt.com For instance, analogs like dibutyryl-cAMP exhibit increased lipophilicity, allowing for better penetration of the cell membrane. patsnap.com The development of these analogs has been instrumental in studying the distinct roles of the primary cAMP effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). patsnap.com By using analogs with selective affinities for either PKA or Epac, researchers can differentiate the signaling cascades initiated by each effector. nih.govtocris.com

Historical Context of 8-CPT-cAMP (sodium salt) as a Research Tool

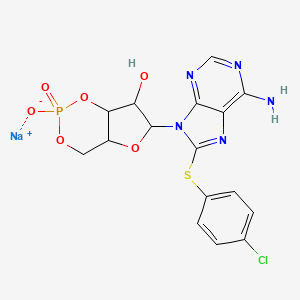

8-CPT-cAMP emerged as a significant research tool due to its potent and, at the time, presumed selective activation of cAMP-dependent pathways. nih.gov Its chemical structure, featuring a chlorophenylthio group at the 8-position of the adenine (B156593) ring, conferred increased lipophilicity and resistance to hydrolysis by some phosphodiesterases, making it a powerful tool for studying cAMP-mediated processes in intact cells. scbt.comproteinkinase.biz Early research extensively utilized 8-CPT-cAMP as a selective activator of PKA. nih.gov However, subsequent studies revealed a more complex pharmacological profile. It was discovered that 8-CPT-cAMP is also a potent activator of Epac and can inhibit certain phosphodiesterase isoforms. biolog.demedchemexpress.comabcam.com This broader activity profile, while requiring careful interpretation of results, has also expanded its utility, allowing researchers to investigate the interplay between different signaling pathways. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFVHMIFGLKQL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 8 Cpt Camp Sodium Salt

The utility of 8-CPT-cAMP as a research tool is intrinsically linked to its chemical and physical characteristics. The sodium salt form of 8-CPT-cAMP is a crystalline solid that is soluble in water. abcam.comcaymanchem.com

| Property | Value |

| Molecular Formula | C₁₆H₁₄ClN₅O₆PS · Na |

| Molecular Weight | 493.8 g/mol |

| Purity | Typically >98-99% |

| Appearance | Crystalline solid |

| Solubility | Soluble in water (e.g., up to 25-50 mM) |

| Maximum UV Absorption (λmax) | 282 nm |

This table presents a summary of the key physicochemical properties of 8-CPT-cAMP (sodium salt). biolog.deabcam.comcaymanchem.com

Cellular and Molecular Effects

Regulation of Cell Proliferation and Growth Arrest

8-CPT-cAMP exhibits dual regulatory functions on cell proliferation, acting as a potent inhibitor in some cell types while promoting growth in others. This context-dependent activity highlights the intricate nature of cAMP signaling pathways.

The antiproliferative effects of 8-CPT-cAMP have been documented across various cancer cell lines.

Lymphoma: In murine S49 lymphoma cells, 8-CPT-cAMP induces growth arrest. pnas.org This effect is mediated through the activation of PKA, as lymphoma cells lacking PKA (Kin⁻ S49 cells) show no alteration in gene expression or growth when treated with the compound. pnas.orgnih.govpnas.org Treatment of wild-type S49 cells with 8-CPT-cAMP leads to extensive changes in gene expression, affecting thousands of genes and culminating in cell cycle arrest. pnas.orgpnas.org

Glioma: 8-CPT-cAMP is a potent growth inhibitor in human glioma cell lines. nih.gov Its effects are comparable to those induced by other methods of increasing intracellular cAMP. nih.gov For instance, studies on C6 glioma cells show that 8-CPT-cAMP treatment induces differentiation, which is associated with growth inhibition. nih.gov In some glioma models, the growth-inhibiting effect of cAMP analogs can be separated from their differentiation-inducing properties. nih.gov

Prostate Cancer: While some studies point to a proliferative role in prostate cancer, others demonstrate growth inhibition. The nucleotide analog 8-Cl-cAMP, a related compound, was shown to have antiproliferative potential in PC-3 and DU145 metastatic human prostate cancer cells, with effects being synergistic with ionizing radiation. nih.gov

| Cell Line Type | Specific Cell Line | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| Lymphoma | Murine S49 | Growth Arrest | Effect is dependent on the presence of Protein Kinase A (PKA). | pnas.orgpnas.orgnih.gov |

| Glioma | Human Glioma Cells, Rat C6 | Growth Inhibition | Often associated with induced morphological differentiation. | nih.govnih.gov |

| Prostate Cancer | PC-3, DU145 | Growth Inhibition | A related analog, 8-Cl-cAMP, showed antiproliferative effects. | nih.gov |

In contrast to its inhibitory actions, 8-CPT-cAMP and its derivatives can promote proliferation in certain contexts, particularly in prostate cancer cells, through pathways independent of PKA.

Prostate Cancer Cells: In human prostate cancer cells, the selective Epac (Exchange protein directly activated by cAMP) agonist 8-CPT-2-O-Me-cAMP has been shown to stimulate DNA synthesis and cell proliferation. nih.gov This proliferative effect is mediated through the activation of the B-Raf/ERK and mTOR signaling cascades. nih.gov Further studies have implicated a pro-inflammatory feedback loop involving COX-2 in Epac1-induced proliferation. plos.org These findings suggest that in specific prostate cancer cells, the cAMP signal is transduced through Epac, not PKA, leading to cell growth. portlandpress.com

| Cell Line Type | Specific Cell Line | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| Prostate Cancer | Human 1-LN, other lines | Promotion of Proliferation | Mediated by the Epac1-B-Raf/ERK and mTOR signaling pathways, independent of PKA. | nih.govplos.orgportlandpress.com |

A primary mechanism by which 8-CPT-cAMP inhibits cell proliferation is through the modulation of the cell cycle, most commonly by inducing arrest at the G1 phase.

Lymphoma Cells: In wild-type S49 lymphoma cells, treatment with 8-CPT-cAMP results in a G1-phase cell-cycle arrest. pnas.org This arrest is accompanied by significant changes in the expression of numerous cell-cycle regulatory genes and proteins. pnas.orgnih.gov The down-regulation of genes involved in the mitotic cell cycle is a key transcriptional event mediating this cAMP/PKA-promoted arrest. pnas.org

Adipose Stem Cells: In adipose-derived stem cells (ASCs), 8-CPT-cAMP inhibits proliferation by reducing the number of cells in the S phase and increasing the proportion in the G1 and G2 phases. nih.gov This growth arrest is associated with the inhibition of pRB phosphorylation. nih.gov

Leukemic Cells: Studies in Reh cells, a human leukemia cell line, showed that various cAMP-elevating agents, including 8-CPT-cAMP, lead to a dose-dependent inhibition of DNA synthesis and arrest of cells in the S phase. molbiolcell.org

| Cell Line | Effect on Cell Cycle | Associated Molecular Events | Citation |

|---|---|---|---|

| Murine S49 Lymphoma | G1-phase arrest | PKA-dependent alteration of ~4,500 genes, including down-regulation of mitotic cell cycle genes. | pnas.orgpnas.orgnih.gov |

| Adipose Stem Cells (ASCs) | G1/G2-phase increase, S-phase decrease | Inhibition of pRB phosphorylation. | nih.gov |

| Reh (Leukemia) | S-phase arrest | Inhibition of DNA synthesis. | molbiolcell.org |

Induction and Modulation of Cell Differentiation

8-CPT-cAMP is a potent inducer of differentiation in several cell types, a therapeutic strategy of interest in oncology. This is particularly well-studied in the context of leukemia.

The compound has been shown to induce differentiation in various leukemic cell models. In the AML-M2b cell line Kasumi-1, 8-CPT-cAMP was found to significantly inhibit cell growth and induce differentiation. nih.gov However, its most notable effects are observed in models of Acute Promyelocytic Leukemia (APL). In APL cell lines, cAMP analogs can block cell growth and trigger differentiation. rupress.org

A crucial finding is the powerful synergy between 8-CPT-cAMP and All-Trans Retinoic Acid (ATRA) in overcoming resistance to differentiation therapy in specific APL subtypes.

APL with t(11;17) Translocation: This APL subtype, characterized by the PLZF/RARα fusion protein, is refractory to treatment with ATRA alone. pnas.orgpnas.orgnih.gov Research using a murine model of this disease discovered that 8-CPT-cAMP significantly enhances the therapeutic efficacy of ATRA. pnas.orgnih.govresearchgate.net The combination of 8-CPT-cAMP and ATRA induces robust cellular differentiation. pnas.orgresearchgate.net

Mechanism of Synergy: The synergistic effect is achieved through at least two mechanisms. First, 8-CPT-cAMP activates PKA, which leads to the phosphorylation of the PLZF/RARα oncoprotein. pnas.orgnih.govresearchgate.net This phosphorylation event causes the dissociation of corepressor molecules from the fusion protein, leading to the transcriptional reactivation of retinoic acid pathway target genes. pnas.orgnih.gov Second, 8-CPT-cAMP potentiates the ATRA-induced degradation of the PLZF/RARα oncoprotein. pnas.orgnih.govresearchgate.net This combined action of enhanced differentiation and oncoprotein degradation provides a significant therapeutic benefit in preclinical models. pnas.org

| Leukemia Model | Treatment | Observed Effect | Key Mechanistic Findings | Citation |

|---|---|---|---|---|

| Kasumi-1 (AML-M2b) | 8-CPT-cAMP | Inhibition of growth and induction of differentiation. | Differentiation was not terminal; little effect on AML1-ETO fusion protein. | nih.gov |

| t(11;17) APL (PLZF/RARα) | 8-CPT-cAMP + ATRA | Synergistic induction of terminal differentiation. | Activates PKA, leading to PLZF/RARα phosphorylation and degradation. | pnas.orgpnas.orgnih.govresearchgate.netresearchgate.net |

| ATRA-sensitive/resistant APL | 8-CPT-cAMP + Arsenic Trioxide (ATO) | Strong synergy in inducing full differentiation. | Demonstrates broader potential for cAMP in overcoming differentiation block. | ashpublications.org |

Leukemic Cell Differentiation (e.g., Acute Promyelocytic Leukemia models)

Mechanisms of Apoptosis Induction

8-CPT-cAMP is a well-documented inducer of apoptosis in a variety of cell types, with its pro-apoptotic effects being largely dependent on the activation of Protein Kinase A (PKA). nih.govnih.gov In S49 lymphoma cells, treatment with 8-CPT-cAMP promotes apoptosis, an effect that is absent in kinase-deficient (kin-) variants of these cells, confirming the central role of PKA. nih.govpnas.org Similarly, in human B-precursor cells, 8-CPT-cAMP induces high levels of apoptosis, and this effect can be reversed by a PKA antagonist, demonstrating specific involvement of the kinase. nih.gov

The PKA-dependent apoptotic program involves the regulation of gene expression. nih.govacs.org Activation of PKA by 8-CPT-cAMP leads to changes in the transcription of numerous genes involved in apoptosis, the cell cycle, and transcriptional regulation. nih.gov A key target is the transcriptional inhibitor ICER (inducible cAMP early repressor). nih.gov Furthermore, PKA activation has been shown to downregulate the expression of anti-apoptotic proteins. In human B-precursor cells, 8-CPT-cAMP treatment leads to a significant decline in the levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family, while the expression of Bcl-2, Bcl-xL, or Bax remains largely unaffected. nih.gov In some cancer cells, the pro-apoptotic effects of 8-Cl-cAMP, a related compound, are thought to be mediated by its metabolite 8-Cl-adenosine and may involve the activation of the p38 MAPK pathway, independent of PKA. plos.org However, for 8-CPT-cAMP, the PKA-dependent pathway is a primary mechanism for inducing programmed cell death. nih.govnih.gov

The PKA-dependent apoptosis induced by 8-CPT-cAMP frequently proceeds through the intrinsic, or mitochondrial-mediated, pathway. nih.govchina-oncology.com This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Studies in multiple myeloma and S49 lymphoma cells have shown that treatment with 8-CPT-cAMP leads to a loss of mitochondrial membrane potential (ΔΨm). nih.govchina-oncology.comresearchgate.net This is a critical early event in mitochondrial-mediated apoptosis. Following the collapse of the membrane potential, mitochondria release key proteins such as cytochrome c and Smac/DIABLO into the cytosol. nih.gov The release of cytochrome c contributes to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. china-oncology.com Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). nih.gov Research has also shown that the cAMP/PKA pathway can transcriptionally upregulate Smac/DIABLO, further sensitizing cells to apoptosis. nih.gov

The regulation of Bcl-2 family proteins is also integral to this process. In multiple myeloma cells, 8-CPT-cAMP treatment was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby tipping the balance towards cell death. china-oncology.com These findings collectively establish that 8-CPT-cAMP triggers apoptosis by engaging critical mitochondrial events. nih.govchina-oncology.com

| Apoptotic Mechanism | Key Events Induced by 8-CPT-cAMP | Affected Proteins/Pathways | Cell Models | Reference |

| PKA-Dependent Apoptosis | Activation of PKA, altered gene expression. | Downregulation of Mcl-1; Regulation of ICER. | S49 Lymphoma, Human B-precursor cells. | nih.govnih.govpnas.org |

| Mitochondrial-Mediated Events | Loss of mitochondrial membrane potential; release of cytochrome c and Smac/DIABLO. | Activation of Caspase-9 and Caspase-3; Downregulation of Bcl-2; Upregulation of Bax. | Multiple Myeloma, S49 Lymphoma. | nih.govchina-oncology.comresearchgate.net |

Regulation of Pro- and Anti-Apoptotic Gene Expression (e.g., Bim, IAP, Bcl families)

8-CPT-cAMP has been shown to modulate the expression of key genes involved in the apoptotic process, influencing the delicate balance between cell survival and programmed cell death. Its effects are particularly notable on members of the Bcl-2, IAP (Inhibitor of Apoptosis Protein), and Bim families.

In lymphoid cells, 8-CPT-cAMP treatment leads to an increased expression of the pro-apoptotic protein Bim. nih.gov Studies in wild-type S49 T-lymphoma cells revealed that 8-CPT-cAMP induces the mRNA of Bim, a crucial event in cAMP-mediated apoptosis. nih.gov The induction of Bim expression appears to be a key convergence point for apoptosis promoted by both cAMP-elevating agents and glucocorticoids. nih.gov Furthermore, phosphorylation of the BimEL isoform by Protein Kinase A (PKA), an effector of cAMP, can lead to its stabilization and the subsequent induction of apoptosis. oncotarget.com

Conversely, in intestinal epithelial cells, 8-CPT-cAMP has demonstrated anti-apoptotic effects through the upregulation of c-IAP2, a member of the IAP family. pnas.orgpnas.org Treatment with 8-CPT-cAMP resulted in a significant increase in both the mRNA and protein levels of c-IAP2, while the expression of other IAP family members like c-IAP1 and XIAP remained unaffected. pnas.orgpnas.org This suggests a cell-type-specific role for 8-CPT-cAMP in regulating apoptosis.

The influence of 8-CPT-cAMP on the Bcl-2 family is also complex. In some contexts, it can downregulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. nih.govnih.gov For instance, in multiple myeloma cells, 8-CPT-cAMP treatment led to the downregulation of Mcl-1. nih.gov Similarly, in human B-precursor cells, 8-CPT-cAMP induced a significant decline in Mcl-1 expression, while the levels of other Bcl-2 family members like Bcl-2, Bcl-xL, and Bax were largely unchanged. nih.gov However, in other cell types, such as intestinal epithelial cells, PKA activation by cAMP can lead to the phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member, BAD. pnas.orgpnas.org

| Gene Family | Specific Gene | Effect of 8-CPT-cAMP | Cell Type | Reference |

|---|---|---|---|---|

| Bim | Bim | Upregulation | Lymphoid cells | nih.gov |

| IAP | c-IAP2 | Upregulation | Intestinal epithelial cells | pnas.orgpnas.org |

| Bcl-2 | Mcl-1 | Downregulation | Multiple myeloma, B-precursor cells | nih.govnih.gov |

| BAD | Inactivation (via phosphorylation) | Intestinal epithelial cells | pnas.orgpnas.org |

Synergy with Chemotherapeutic Agents (e.g., Bortezomib)

A significant area of research has been the synergistic effect of 8-CPT-cAMP with chemotherapeutic agents, particularly the proteasome inhibitor Bortezomib (B1684674). Studies have shown that 8-CPT-cAMP can enhance the therapeutic efficacy of Bortezomib, especially in the context of multiple myeloma (MM).

In both Bortezomib-sensitive and -resistant MM cell lines, as well as primary MM cells, 8-CPT-cAMP acts synergistically with Bortezomib to induce growth inhibition and apoptosis. nih.govnih.gov This synergistic effect, which involves the activation of PKA, suggests that combining cAMP-elevating agents with Bortezomib could be a promising strategy to overcome drug resistance in MM. nih.govnih.gov The combination of these two agents has been shown to have synergistic effects in inducing MM cell apoptosis, as indicated by combination index values of less than 1. nih.gov

Mechanistically, 8-CPT-cAMP enhances the endoplasmic reticulum stress caused by Bortezomib and induces the degradation of cyclin D1 and the downregulation of Mcl-1, contributing to the enhanced apoptotic effect. nih.govomicsdi.org In vivo studies using a murine xenograft model of MM have also demonstrated a synergistic effect, with the combination of a cAMP-elevating compound and Bortezomib significantly inhibiting tumor growth. nih.govomicsdi.org

Transcriptional and Post-Transcriptional Regulation of Gene Expression

8-CPT-cAMP exerts profound effects on gene expression through both direct and indirect mechanisms, influencing a vast network of genes.

cAMP-Response Element (CRE)-Dependent Gene Regulation

A primary mechanism by which 8-CPT-cAMP regulates gene expression is through the activation of PKA, which in turn phosphorylates the cAMP-Response Element Binding Protein (CREB). nih.govresearchgate.net Phosphorylated CREB binds to specific DNA sequences known as cAMP-Response Elements (CREs) located in the promoter regions of target genes, thereby stimulating their transcription. researchgate.netnih.gov

In murine S49 lymphoma cells, treatment with 8-CPT-cAMP leads to the phosphorylation of CREB and the subsequent alteration in the expression of numerous genes. nih.govnih.gov Within just two hours of treatment, 8-CPT-cAMP can alter the expression of over 150 genes that contain conserved CREs. nih.govpnas.org This rapid, direct transcriptional response highlights the importance of the CREB/CRE pathway in mediating the immediate effects of cAMP signaling.

CRE-Independent Secondary Transcriptional Networks

While CRE-dependent transcription is a key initial response, the majority of gene expression changes following 8-CPT-cAMP treatment occur through CRE-independent secondary transcriptional networks. nih.govpnas.org This is partly due to the induction of inhibitory feedback mechanisms. For instance, 8-CPT-cAMP treatment rapidly induces the expression of the Inducible cAMP Early Repressor (ICER), an inhibitory isoform of the CRE-modulator (CREM) protein. nih.govpnas.org ICER binds to CREs and represses PKA-mediated transcription, thus limiting the duration of the initial CRE-dependent wave of gene expression. nih.govpnas.org

The induction of ICER suggests that most of the gene expression changes observed after the initial two hours of 8-CPT-cAMP treatment are the result of these secondary, indirect mechanisms. nih.govpnas.org These secondary networks involve the regulation of other transcription factors and signaling pathways that are themselves downstream targets of the initial cAMP/PKA/CREB signaling cascade.

Modulation of Circadian Clock Genes (e.g., Per1)

8-CPT-cAMP has been shown to influence the expression of core circadian clock genes. Notably, the circadian clock gene Per1 (Period1) is among the genes rapidly induced by 8-CPT-cAMP treatment in a CRE-dependent manner. nih.govpnas.org In S49 lymphoma cells, Per1 expression is significantly induced within two hours of treatment. pnas.org

The cAMP signaling pathway is a crucial component of the mammalian circadian pacemaker, and direct activation of cAMP effectors can influence circadian gene expression. nih.gov The regulation of Per1 by 8-CPT-cAMP underscores the intricate link between cAMP signaling and the molecular machinery that governs circadian rhythms. nih.govpnas.org

Global Gene Expression Profiling

Global gene expression profiling studies have revealed the extensive impact of 8-CPT-cAMP on the transcriptome. In murine S49 lymphoma cells, treatment with 8-CPT-cAMP for 24 hours alters the expression of approximately 4,500 out of roughly 13,600 unique genes. nih.govpnas.org This widespread change in gene expression is dependent on PKA, as it is not observed in S49 cells lacking PKA. nih.govpnas.org

Microarray analyses have shown that 8-CPT-cAMP treatment leads to time-dependent changes in gene expression. In wild-type S49 cells, the number of significantly altered genes increases over time, from approximately 1,680 genes at 2 hours to over 3,300 genes at 24 hours. pnas.org These studies have identified clusters of genes involved in various biological processes that are differentially regulated by 8-CPT-cAMP, including those related to the cell cycle, apoptosis, and metabolism. nih.gov For example, transcriptomics analysis in glioblastoma cells has shown that 8-CPT-cAMP, in synergy with other agents, can induce a neuron-like transcriptome profile. researchgate.net

| Time Point | Number of Altered Genes (S49 cells) | Key Regulatory Events | Reference |

|---|---|---|---|

| < 2 hours | ~1,680 | Primary CRE-dependent transcription (e.g., Per1 induction), ICER induction | nih.govpnas.org |

| 6 hours | ~2,050 | Transition to secondary transcriptional networks | pnas.org |

| 24 hours | ~3,337 | Widespread changes in gene expression affecting multiple cellular pathways | nih.govpnas.org |

Impact on Intracellular Ion Homeostasis and Exocytosis

8-CPT-cAMP exerts significant influence over the intricate balance of intracellular ions and the process of exocytosis, primarily through its interaction with Epac proteins.

8-CPT-cAMP has been demonstrated to modulate intracellular calcium (Ca2+) levels. In pancreatic β-cells and the INS-1 insulin-secreting cell line, the Epac-selective analog 8-pCPT-2′-O-Me-cAMP triggers the mobilization of Ca2+ from intracellular stores. nih.govnih.govresearchgate.net This process, known as Ca2+-induced Ca2+ release (CICR), is mediated by Epac and is independent of PKA activation. nih.govnih.gov Studies have shown that this mobilization of intracellular Ca2+ is a key event preceding exocytosis. nih.govdiabetesjournals.org In human pancreatic β-cells, 8-pCPT-2′-O-Me-cAMP was found to induce a transient increase in the intracellular Ca2+ concentration ([Ca2+]i), which is linked to the release of insulin (B600854). diabetesjournals.org

| Cell Type | Compound | Observed Effect | Mediator | Reference |

|---|---|---|---|---|

| Pancreatic β-cells, INS-1 cells | 8-pCPT-2′-O-Me-cAMP | Mobilization of Ca2+ from intracellular stores (CICR) | Epac | nih.govnih.gov |

| Human Pancreatic β-cells | 8-pCPT-2-O-Me-cAMP | Transient increase of [Ca2+]i | Epac | diabetesjournals.org |

| Rat Cardiac Myocytes | 8-CPT | Increased Ca2+ spark frequency, decreased sarcoplasmic reticulum Ca2+ load | Epac, CaMKII | nih.gov |

| Hippocampal Neurons | 8-CPT-cAMP | Enhanced dihydropyridine-sensitive calcium channel activity | PKA | jneurosci.org |

The role of 8-CPT-cAMP in regulating exocytosis is particularly evident in the context of insulin secretion from pancreatic β-cells. The cAMP-dependent increase in intracellular Ca2+ triggered by Epac activation is directly coupled to exocytosis. nih.govnih.gov Specifically, the Epac-selective analog 8-pCPT-2′-O-Me-cAMP has been shown to facilitate fast Ca2+-dependent exocytosis in mouse β-cells. diabetesjournals.org This suggests that Epac2, an isoform of Epac, plays a crucial role in the priming of secretory granules for release. diabetesjournals.org

Interestingly, while Epac activation by 8-pCPT-2'-O-Me-cAMP potentiates glucose-stimulated insulin secretion (GSIS) in human islets, this effect appears to require a permissive role for PKA activity. upstate.edu Inhibition of PKA was found to nearly abolish the potentiating effect of the Epac activator on GSIS. upstate.edu This indicates a complex interplay between the PKA and Epac pathways in the fine-tuning of insulin release. More recent findings suggest that Epac2 can control the expansion of the fusion pore during insulin granule exocytosis, thereby regulating the release of hormones versus smaller transmitter molecules. elifesciences.org In endothelial cells, the Epac-specific analog 8-pCPT-2′-O-Me-cAMP has been shown to promote the exocytosis of Weibel-Palade bodies, which are storage granules for von Willebrand factor. nih.gov

| Cell Type | Compound | Observed Effect on Exocytosis | Key Findings | Reference |

|---|---|---|---|---|

| Pancreatic β-cells | 8-pCPT-2′-O-Me-cAMP | Stimulates insulin secretion | Coupled to Epac-mediated Ca2+ release. | nih.govnih.gov |

| Mouse β-cells | 8-CPT-2′-O-Me-cAMP | Facilitates fast Ca2+-dependent exocytosis | Epac2 is implicated in secretory granule priming. | diabetesjournals.org |

| Human Islets | 8-pCPT-2'-O-Me-cAMP-AM | Potentiates glucose-stimulated insulin secretion | Effect is dependent on permissive PKA activity. | upstate.edu |

| Human Pancreatic β-cells | - | Regulates fusion pore expansion | Epac2 controls the balance of hormone and transmitter release. | elifesciences.org |

| Endothelial Cells | 8-pCPT-2′-O-Me-cAMP | Promotes exocytosis of Weibel-Palade bodies | Part of the Epac-Rap1 signaling pathway. | nih.gov |

8-CPT-cAMP also modulates the activity of various ion channels. In cardiac ventricular myocytes, 8-CPT-cAMP was found to double the amplitude of the delayed-rectifier potassium current (IK) at 32°C, an effect that was not observed at 22°C. nih.gov This suggests a temperature-dependent regulation of these potassium channels by PKA. nih.gov

Further studies on the delayed potassium rectifier current (IKs), composed of KCNQ1 and KCNE1 subunits, revealed that 8-CPT-cAMP causes a significant leftward shift in the conductance-voltage relationship, indicating an increase in the channel's open probability at more negative membrane potentials. rupress.org This compound also reduced the latency to the first channel opening and increased the occupancy of higher subconductance levels. rupress.org These effects are thought to be mediated by PKA-dependent phosphorylation of the KCNQ1 subunit, which enhances voltage sensor activation. rupress.org In pulmonary arterial smooth muscle cells, 8-CPT-cAMP activates large-conductance, calcium- and voltage-activated potassium (BKCa) channels, an effect that is surprisingly mediated by cGMP-dependent protein kinase (PKG) rather than PKA, suggesting a cross-activation between cyclic nucleotide signaling pathways. physiology.org

Modulation of Cell Migration

The effect of 8-CPT-cAMP on cell migration is cell-type specific and can be either stimulatory or inhibitory. In vascular smooth muscle cells (VSMCs), the Epac activator 8-CPT-2'-O-Me-cAMP exhibited a time- and concentration-dependent effect on migration. researchgate.net Higher concentrations (30-50µM) significantly increased VSMC migration after 6 hours, but this effect was transient and was replaced by inhibition at longer time points. researchgate.net In contrast, a lower concentration (10µM) significantly inhibited migration after 16 and 22 hours. researchgate.net

In HeLa human cervical cancer cells, the Epac agonist 8CPT-2me-cAMP increased cell migration by approximately 50% after 15 hours. iiarjournals.org This pro-migratory effect was associated with the activation of the small GTPases Rap1 and Rac1. iiarjournals.org Conversely, in Dictyostelium discoideum, the cAMP analog 8CPT-cAMP acts as a chemorepellent, inducing cells to move away from its source, in contrast to cAMP which is a chemoattractant. pnas.org In mouse embryonic stem cells, another cAMP analog, 8-Bromo-cAMP, was found to enhance cell migration, a process involving the activation of Rac1 and Cdc42. nih.gov

| Cell Type | Compound | Effect on Migration | Key Findings | Reference |

|---|---|---|---|---|

| Vascular Smooth Muscle Cells | 8-CPT-2'-O-Me-cAMP | Time- and concentration-dependent (stimulatory then inhibitory) | High concentrations initially promote, then inhibit migration. | researchgate.net |

| HeLa Human Cervical Cancer Cells | 8CPT-2me-cAMP | Increased migration | Associated with Rap1 and Rac1 activation. | iiarjournals.org |

| Dictyostelium discoideum | 8CPT-cAMP | Chemorepellent (inhibits directional migration) | Acts as a repellent, opposite to cAMP. | pnas.org |

| Mouse Embryonic Stem Cells | 8-Bromo-cAMP | Enhanced migration | Involves Rac1 and Cdc42 activation. | nih.gov |

Endothelial Barrier Function Enhancement

A significant body of research highlights the role of 8-CPT-cAMP and its analogs in strengthening the endothelial barrier, which is crucial for regulating vascular permeability.

The enhancement of endothelial barrier function by cAMP-elevating agents is primarily mediated through the Epac-Rap1 signaling pathway. nih.gov Activation of Epac1, the major Epac isoform in vascular endothelial cells, by compounds like 8-CPT-cAMP leads to the activation of the small GTPase Rap1. nih.govahajournals.org This signaling cascade promotes the stability of cell-cell junctions, particularly through the augmentation of VE-cadherin-mediated adhesion. nih.gov

Studies using the Epac-specific activator 8-pCPT-2-O-Me-cAMP-AM (8CPT) in bovine retinal endothelial cells have shown that activation of the Epac-Rap1 pathway prevents and even reverses the increase in permeability induced by vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF). arvojournals.org This protective effect is associated with the preservation of tight junction organization. arvojournals.org The activation of Epac-Rap1 signaling strengthens the endothelial barrier by promoting the rearrangement of the cortical actin cytoskeleton, which supports the junctional adhesion molecules. nih.gov This leads to a reduction in vascular permeability, counteracting the effects of inflammatory mediators that typically disrupt the endothelial barrier. nih.govahajournals.org

Cell-Cell Junction Stability (e.g., VE-cadherin)

The chemical compound 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate sodium salt (8-CPT-cAMP) plays a significant role in modulating the stability of cell-cell junctions, particularly through its effects on Vascular Endothelial-cadherin (VE-cadherin). This is crucial for maintaining the integrity of the endothelial barrier. Research indicates that 8-CPT-cAMP enhances endothelial barrier function by strengthening VE-cadherin-mediated cell-cell adhesions. nih.gov

The primary mechanism of action for 8-CPT-cAMP in this context is the activation of the Exchange protein directly activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1. nih.govnih.gov This activation triggers a signaling cascade, often referred to as the cAMP-Epac-Rap1 pathway, which is independent of Protein Kinase A (PKA). nih.govnih.gov Activation of this pathway leads to a series of cellular events that collectively enhance the stability of adherens junctions.

One of the key effects of the Epac-Rap1 signaling pathway is the reorganization of the actin cytoskeleton. nih.govnih.gov Treatment of endothelial cells with 8-CPT-cAMP induces a reduction in central actin stress fibers and promotes the formation of a cortical actin network at the cell periphery. nih.govfrontiersin.org This rearrangement of the actin cytoskeleton is essential for the stabilization of VE-cadherin at cell-cell contacts. nih.gov The newly formed circumferential actin bundles provide an anchor for VE-cadherin, strengthening its localization at the junctions. nih.govfrontiersin.org

Furthermore, the activation of Epac by 8-CPT-cAMP has been shown to counteract the permeability-increasing effects of inflammatory mediators such as thrombin and vascular endothelial growth factor (VEGF). nih.govfrontiersin.org For instance, pretreatment with an Epac activator can reduce thrombin-induced disruption of intercellular junctions. researchgate.net This protective effect is attributed to the stabilization of VE-cadherin at the junctions, preventing the formation of gaps between endothelial cells. nih.gov

Studies using various endothelial cell types, including Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMVECs), have consistently demonstrated the barrier-enhancing properties of 8-CPT-cAMP. nih.govnih.govtandfonline.com These studies often measure changes in transendothelial electrical resistance (TEER), where an increase signifies a more robust endothelial barrier. researchgate.nettandfonline.com The administration of 8-CPT-cAMP has been shown to increase TEER and decrease the paracellular permeability of endothelial monolayers. researchgate.net

Detailed Research Findings on 8-CPT-cAMP and VE-cadherin Stability

| Experimental Model | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 8-CPT-2'-O-Me-cAMP, an Epac-specific activator, induced Rap1 activation, reduced basal endothelial permeability, and enhanced VE-cadherin-dependent cell adhesion. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Stimulation with an Epac-specific cAMP analog (007) stabilized VE-cadherin at cell-cell contacts through the Epac-Rap1 pathway, leading to the formation of circumferential actin bundles. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Activation of Epac1 with 8CPT-2'O-Me-cAMP (007) resulted in a tightening of junctions, a decrease in permeability, and the formation of cortical actin. These effects were dependent on the presence of VE-cadherin. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 8-CPT-cAMP reduced basal as well as thrombin-induced hyperpermeability and enhanced the localization of actin at the cell periphery. | frontiersin.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Treatment with 8-CPT-cAMP and a phosphodiesterase inhibitor increased transendothelial resistance (TEER) and induced dramatic changes in adherens junctions, tight junctions, and the actin cytoskeleton. | tandfonline.com |

| Human Brain Microvascular Endothelial Cells (HBMECs) and HUVECs | Activation of Rap1 with 8CPT-2OMe-cAMP increased endothelial electrical resistance and decreased paracellular permeability. | researchgate.net |

| Human Microvascular Endothelial Cells (HMVECs) | 8-CPT-cAMP application after platelet-activating factor (PAF)-induced hyperpermeability strongly inactivated it, an effect that was dependent on Epac1. | nih.gov |

In Vitro Research Models and Specific Cellular Systems

Murine Cell Line Studies

Murine cell lines have been fundamental in dissecting the mechanisms of cAMP action, with 8-CPT-cAMP serving as a key activator of the PKA pathway.

The S49 lymphoma cell line and its PKA-null (kin-) variant have been a cornerstone for investigating PKA-dependent cellular events. In wild-type (WT) S49 cells, treatment with 8-CPT-cAMP induces G1-phase cell-cycle arrest and subsequent apoptosis. nih.gov This apoptotic response is notably absent in the kin- variant, confirming the critical role of PKA in this process. researchgate.net

Quantitative proteomic analyses have revealed that 8-CPT-cAMP treatment in WT S49 cells leads to significant alterations in the expression of numerous proteins, including those within mitochondria-enriched fractions. nih.govacs.org For instance, a 16-hour incubation with 8-CPT-cAMP altered the expression of 110 proteins in WT cells, with no such changes observed in kin- cells. nih.gov These PKA-dependent changes include the increased expression of proteins involved in branched-chain amino acid and fatty acid metabolism. nih.gov

Furthermore, 8-CPT-cAMP treatment in WT S49 cells results in apoptotic morphological changes in mitochondria, such as decreased density and size, and loss of cristae. nih.gov These effects are not seen in the kin- cells, highlighting PKA's role in mediating mitochondrial-dependent apoptosis. nih.govdoi.org The expression of the pro-apoptotic protein Bim is increased in a PKA-dependent manner, and its knockdown reduces cAMP-mediated apoptosis in WT cells. researchgate.net

| Cell Line | Variant | Treatment | Key Findings |

| S49 Lymphoma | Wild-type | 8-CPT-cAMP | Induces G1 cell cycle arrest and apoptosis. nih.gov Alters expression of numerous mitochondrial proteins. nih.govacs.org Causes apoptotic mitochondrial morphology changes. nih.gov |

| S49 Lymphoma | PKA-null (kin-) | 8-CPT-cAMP | No induction of apoptosis. researchgate.net No significant changes in protein expression. nih.gov No mitochondrial morphology changes. nih.gov |

In PC12 and NS-1 neuroendocrine cells, 8-CPT-cAMP has been used to study neuritogenesis and growth arrest. In NS-1 cells, a subclone of PC12 cells, 8-CPT-cAMP robustly induces neurite outgrowth. eneuro.org Studies have shown that the pan-specific cAMP analog 8-CPT-cAMP increases the abundance of phosphorylated p38, a MAP kinase involved in growth arrest, in both PC12 and NS-1 cells. nih.gov Interestingly, while 8-CPT-cAMP activates ERK for neuritogenesis, this action does not require the transactivation of the TrkA receptor, which is the receptor for Nerve Growth Factor (NGF). nih.gov

In a murine model of acute promyelocytic leukemia (APL) with the t(11;17) translocation, 8-CPT-cAMP has been shown to enhance the therapeutic effect of all-trans retinoic acid (ATRA). nih.govnih.gov This combination therapy promotes cellular differentiation and improves gene trans-activation by ATRA in leukemic blasts. nih.govnih.govpnas.org Mechanistically, 8-CPT-cAMP activates PKA, leading to the phosphorylation of the PLZF/RARα fusion protein. nih.govnih.govpnas.org This phosphorylation event facilitates the dissociation of transcriptional corepressors, leading to the reactivation of the retinoic acid pathway. nih.govnih.gov Furthermore, 8-CPT-cAMP potentiates the ATRA-induced degradation of the PLZF/RARα oncoprotein. nih.govnih.gov

In the rat insulin-secreting cell line INS-1, 8-CPT-cAMP has been used to investigate the role of PKA in insulin (B600854) secretion and calcium signaling. Studies have shown that 8-CPT-cAMP produces a dose-dependent stimulation of CRE-Luc (a reporter for PKA-mediated gene transcription), an effect that is reduced by the PKA inhibitor H-89. nih.gov In contrast, the Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP, which does not activate PKA, is used to delineate PKA-independent pathways. nih.gov This compound mobilizes calcium from intracellular stores and stimulates exocytosis in a PKA-independent manner in both human pancreatic β-cells and INS-1 cells. nih.gov

Human Cell Line Studies

Human cell lines, particularly those derived from leukemias, have been crucial in translating the findings from murine models and exploring the therapeutic potential of modulating cAMP signaling.

In various human leukemia cell lines, 8-CPT-cAMP has demonstrated significant anti-leukemic effects.

U937, NB4, and HL60 Cells: In the context of APL, the NB4 cell line, which is sensitive to ATRA, and its resistant subline, NB4-LR1, have been extensively studied. In NB4-LR1 cells, 8-CPT-cAMP in combination with ATRA can overcome resistance and induce terminal differentiation. semanticscholar.orgashpublications.org This combination leads to a sustained induction of the transcription factor cFos, which is associated with the progression to mature neutrophils. semanticscholar.org In U937 and other myeloid leukemia cell lines like HL60 and PLB985, the combination of an RXR agonist and a PKA agonist like 8-CPT-cAMP efficiently induces differentiation, growth arrest, and apoptosis. aacrjournals.org

Multiple Myeloma Cells: In multiple myeloma (MM) cell lines, including the human U266 cell line, 8-CPT-cAMP induces cell death. nih.govchina-oncology.com Studies have shown that 8-CPT-cAMP can significantly inhibit the growth of U266 cells in a concentration and time-dependent manner, arresting the cell cycle in the G0/G1 phase. china-oncology.com This is accompanied by an induction of apoptosis through the mitochondrial pathway, as evidenced by the collapse of the mitochondrial transmembrane potential and changes in the expression of apoptosis-regulating proteins like Bcl-2 and Bax. china-oncology.com Furthermore, in bortezomib-resistant MM cell lines, 8-CPT-cAMP acts synergistically with bortezomib (B1684674) to induce growth inhibition and apoptosis, a process involving PKA activation. nih.gov This combination also leads to the degradation of cyclin D1, downregulation of Mcl-1, and enhanced endoplasmic reticulum stress. nih.gov

| Cell Line | Cancer Type | Key Findings with 8-CPT-cAMP |

| U937, NB4, HL60 | Acute Myeloid Leukemia (AML) / Acute Promyelocytic Leukemia (APL) | In combination with other agents (e.g., ATRA, rexinoids), induces differentiation, growth arrest, and apoptosis. semanticscholar.orgashpublications.orgaacrjournals.org Overcomes ATRA resistance in NB4-LR1 cells. semanticscholar.orgashpublications.org |

| Multiple Myeloma Cells (e.g., U266) | Multiple Myeloma | Induces apoptosis and inhibits proliferation. nih.govchina-oncology.com Synergizes with bortezomib to overcome drug resistance. nih.gov Downregulates key survival proteins like cyclin D1 and Mcl-1. nih.gov |

Prostate Cancer Cells

In the context of prostate cancer, 8-CPT-cAMP has been instrumental in revealing the pro-proliferative role of Epac1. Research using prostate cancer cell lines such as 1-LN, DU-145, and PC-3 has demonstrated that 8-CPT-cAMP stimulates cell proliferation and survival. plos.orgnih.gov This effect is mediated through the activation of multiple downstream signaling cascades, including the B-Raf/ERK and PI3K/Akt/mTOR pathways. nih.govnih.gov

Key findings from these studies include:

Upregulation of Inflammatory Markers: Treatment of prostate cancer cells with an Epac-selective agonist, 8-CPT-2Me-cAMP, leads to a significant increase in the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and the PGE2 receptors EP2 and EP4. plos.orgresearchgate.net

Activation of Signaling Cascades: 8-CPT-2Me-cAMP has been shown to induce the phosphorylation of Akt at both T308 and S473, indicating the activation of the PI3K/Akt pathway. nih.gov Furthermore, it stimulates the mTORC1 and mTORC2 signaling complexes. nih.gov

Stimulation of Synthesis: The activation of Epac by 8-CPT-2Me-cAMP results in increased DNA and protein synthesis in prostate cancer cells. plos.orgplos.org

Table 1: Effects of 8-CPT-cAMP in Prostate Cancer Cells

| Cell Line | Observed Effect | Downstream Mediator(s) | Reference(s) |

|---|---|---|---|

| 1-LN, DU-145, PC-3 | Increased cell proliferation and survival | B-Raf/ERK, PI3K/Akt/mTOR | plos.orgnih.gov |

| 1-LN, DU-145, PC-3 | Upregulation of COX-2, PGE2, EP2, EP4 | Epac1 | plos.orgresearchgate.net |

| 1-LN | Increased phosphorylation of Akt (T308, S473) | mTORC2 | nih.gov |

| 1-LN | Increased DNA and protein synthesis | Epac1 | plos.orgplos.org |

Glioblastoma Cells

In glioblastoma research, 8-CPT-cAMP has been utilized to explore the role of cAMP signaling in tumor suppression. Studies on human glioblastoma cell lines, such as U87MG and C6, have shown that activation of Epac can contribute to the inhibition of glioblastoma cell growth and promote differentiation. nih.govspandidos-publications.comnih.gov

Specific research findings include:

Inhibition of MAPK Pathway: 8-CPT-cAMP has been shown to inhibit the phosphorylation of p44/42 MAPK in a dose-dependent manner in U87MG cells, suggesting that Epac activation can suppress the Ras-p44/42 MAPK signaling pathway, which is crucial for glioblastoma proliferation. nih.govspandidos-publications.com

Induction of Neuronal Differentiation: When used in combination with a histone deacetylase inhibitor (HDACi) like MS-275, 8-CPT-cAMP synergistically induces the transdifferentiation of U87MG glioblastoma cells and glioma stem cells (GSCs) into neuron-like cells. nih.govresearchgate.net This is characterized by morphological changes, cell cycle arrest, and the expression of neuronal biomarkers. nih.govresearchgate.net

Regulation of Gene Expression: In C6 glioma cells, 8-CPT-cAMP has been observed to differentially regulate the expression of Insulin-like Growth Factor Binding Protein (IGFBP) genes, decreasing IGFBP-3 and IGFBP-4 mRNA levels while increasing IGFBP-5 mRNA. oup.com

Table 2: Research Findings on 8-CPT-cAMP in Glioblastoma Cells

| Cell Line | Key Finding | Mechanism/Pathway | Reference(s) |

|---|---|---|---|

| U87MG | Inhibition of p44/42 MAPK phosphorylation | Epac-dependent | nih.govspandidos-publications.com |

| U87MG, C6 | Synergistic induction of neuronal differentiation with HDACi | Histone acetylation modification | nih.govresearchgate.net |

| C6 | Differential regulation of IGFBP gene expression | PKA-independent | oup.com |

| B92 | Upregulation of GFAP gene expression | Epac-dependent | serbiosoc.org.rs |

Human Umbilical Vein Endothelial Cells (HUVECs)

8-CPT-cAMP has been extensively used in studies with Human Umbilical Vein Endothelial Cells (HUVECs) to investigate the role of Epac in regulating endothelial barrier function, angiogenesis, and cell adhesion.

Key research highlights in HUVECs include:

Enhancement of Endothelial Barrier Function: Activation of Epac by 8-CPT-cAMP has been shown to reduce endothelial permeability and enhance vascular endothelial (VE)-cadherin-dependent cell-cell contact. nih.govahajournals.org This effect is mediated through the activation of the small GTPase Rap1. nih.gov Studies have demonstrated that 8-CPT-cAMP can block thrombin-induced hyperpermeability. oup.comnih.gov

Promotion of Angiogenesis: The Epac-selective activator 8-pCPT-2'-O-Me-cAMP has been found to increase sprouting angiogenesis in HUVEC spheroids. oncotarget.com This is associated with an upregulation of VEGF-receptor-2 (VEGFR-2) expression. oncotarget.com

Modulation of Cell Adhesion: 8-CPT-cAMP promotes the adhesion of HUVECs to fibronectin. ahajournals.org

Regulation of Tight Junctions: For longer incubation periods, 8-CPT-cAMP has been shown to promote the formation of continuous tight junction strands and induce the expression and membrane translocation of tricellulin. nih.gov

Table 3: Effects of 8-CPT-cAMP on HUVECs

| Cellular Process | Observed Effect of 8-CPT-cAMP | Key Mediator | Reference(s) |

|---|---|---|---|

| Endothelial Barrier Function | Decreased permeability, enhanced VE-cadherin adhesion | Epac-Rap1 signaling | nih.govahajournals.orgoup.comnih.gov |

| Angiogenesis | Increased sprouting angiogenesis | Upregulation of VEGFR-2 | oncotarget.com |

| Cell Adhesion | Increased adhesion to fibronectin | Epac | ahajournals.org |

| Tight Junction Formation | Promoted continuous tight junction strands | Induction of tricellulin | nih.gov |

Adipose-Derived Mesenchymal Stem Cells

In the study of Adipose-Derived Mesenchymal Stem Cells (ADSCs), 8-CPT-cAMP has been a valuable tool for understanding the role of cAMP signaling in differentiation and cell cycle regulation.

Significant findings in ADSCs include:

Promotion of Adipocyte Differentiation: The elevation of cAMP levels by 8-CPT-cAMP strongly enhances the differentiation of human mesenchymal stem cells derived from adipose tissue (hMADS) into adipocytes, particularly when combined with PKA activation. plos.org

Induction of Neuronal-like Differentiation: Treatment with 8-CPT-cAMP can induce ADSCs to differentiate into neuron-like cells, characterized by distinct morphological changes and increased expression of the neuron-specific protein NF200. nih.gov

Cell Cycle Regulation and Apoptosis: While inhibiting proliferation by reducing cdk2 activity and pRB phosphorylation, 8-CPT-cAMP concurrently increases the level of cyclin E. nih.govnih.gov This elevated cyclin E plays a role in sensitizing growth-arrested ADSCs to DNA damage-induced apoptosis. nih.govnih.govmolbiolcell.org

Table 4: 8-CPT-cAMP in Adipose-Derived Mesenchymal Stem Cells

| Cellular Process | Effect of 8-CPT-cAMP | Associated Mechanism | Reference(s) |

|---|---|---|---|

| Adipocyte Differentiation | Enhanced differentiation (synergistic with PKA activation) | Epac and PKA signaling | plos.org |

| Neuronal Differentiation | Induced differentiation into neuron-like cells | Increased NF200 expression | nih.gov |

| Cell Cycle and Apoptosis | Inhibited proliferation, increased cyclin E, sensitized to apoptosis | Reduced cdk2 activity, MEK/ERK-dependent cyclin E upregulation | nih.govnih.govmolbiolcell.org |

HEK 293 Cells

Human Embryonic Kidney (HEK) 293 cells are a widely used in vitro model, and 8-CPT-cAMP has been employed to study various aspects of cAMP signaling in this cell line.

Key observations in HEK 293 cells include:

PKA-Independent Signaling: Studies have shown that while 8-CPT-cAMP can rapidly reach the mitochondrial matrix, it fails to elicit detectable PKA activity in this compartment, highlighting its selectivity for other cAMP effectors in specific subcellular locations. rupress.org

Regulation of Protein Interactions: In HEK 293 cells, the interaction of the A-Kinase Interacting Protein (AKIP) 1A isoform with the catalytic subunit of PKA (PKAc) is enhanced by treatment with 8-CPT-cAMP. plos.org

ERK1/2 Phosphorylation: In certain contexts, Epac activation by 8-CPT-2'-O-Me-cAMP in HEK293 cells does not lead to ERK1/2 phosphorylation, despite activating Rap. nih.gov This suggests that the pathways linking Gs-coupled receptors to ERK activation can be Epac-independent in these cells. nih.gov

PKA-Mediated Sodium Channel Trafficking: In HEK cells expressing the cardiac sodium channel Nav1.5, potent activation of PKA using a cocktail including 8-CPT-cAMP led to an increase in the channel's presence at the cell surface. oup.com

Table 5: Applications of 8-CPT-cAMP in HEK 293 Cells

| Research Area | Key Finding with 8-CPT-cAMP | Implication | Reference(s) |

|---|---|---|---|

| Subcellular Signaling | No detectable PKA activity in mitochondria | Highlights selectivity of 8-CPT-cAMP | rupress.org |

| Protein-Protein Interactions | Enhanced AKIP1A-PKAc interaction | Demonstrates stimulus-dependent protein binding | plos.org |

| MAPK Signaling | No induction of ERK1/2 phosphorylation | Suggests Epac-independent ERK activation pathways | nih.gov |

| Ion Channel Trafficking | Increased Nav1.5 at the cell surface (with other PKA activators) | PKA-mediated regulation of channel trafficking | oup.com |

Primary Cell Culture Investigations (e.g., Cardiac Myocytes)

The use of 8-CPT-cAMP in primary cell cultures, such as cardiac myocytes, has provided crucial insights into the physiological roles of Epac in terminally differentiated cells.

Research in primary cardiac myocytes has revealed:

Induction of Cardiomyocyte Hypertrophy: Activation of Epac by 8-CPT-cAMP promotes cardiomyocyte hypertrophy, characterized by increased protein synthesis, cell surface area, and expression of hypertrophic genes. mdpi.comcore.ac.ukahajournals.org This effect is mediated, at least in part, through the activation of the small G protein Rac. core.ac.ukahajournals.org

Regulation of Calcium Signaling: 8-CPT-cAMP can induce spontaneous Ca2+ release from the sarcoplasmic reticulum, a process implicated in arrhythmogenesis. mdpi.com

Activation of PKCε: The Epac agonist 8-CPT-2'OMe-cAMP has been shown to enhance the activation and translocation of Protein Kinase C epsilon (PKCε), a key event in β-adrenergic receptor-stimulated cardiomyocyte hypertrophy. spandidos-publications.com

Induction of Autophagy: Direct stimulation of Epac1 with its agonist promotes autophagy activation in neonatal cardiomyocytes. oup.com

Activation of KATP Current: In primary cultured neonatal rat atrial myocytes, 8-CPT-cAMP activates an ATP-sensitive K+ (KATP) current, leading to membrane hyperpolarization. researchgate.net

Table 6: Effects of 8-CPT-cAMP in Primary Cardiac Myocytes

| Cellular Response | Observed Effect of 8-CPT-cAMP | Downstream Mediator(s) | Reference(s) |

|---|---|---|---|

| Cardiomyocyte Hypertrophy | Increased protein synthesis and cell size | Epac-Rac signaling | mdpi.comcore.ac.ukahajournals.org |

| Calcium Homeostasis | Spontaneous Ca2+ release | CaMKII-dependent phosphorylation of RyR2 | mdpi.com |

| Protein Kinase Activation | Enhanced PKCε activation | Epac | spandidos-publications.com |

| Autophagy | Promoted autophagy activation | Epac1 | oup.com |

| Ion Channel Activity | Activation of atrial KATP current | cAMP-dependent | researchgate.net |

Murine Models of Acute Promyelocytic Leukemia (APL)

In murine models of Acute Promyelocytic Leukemia (APL), particularly the t(11;17) subtype which is known for its resistance to all-trans retinoic acid (ATRA), 8-CPT-cAMP has demonstrated significant effects on leukemia-initiating cells, synergistic activity with established therapies, and a positive impact on disease progression and survival.

Effects on Leukemia-Initiating Cells

Research has shown that 8-CPT-cAMP can target leukemia-initiating cells (LICs). pnas.orgnih.gov In a murine model of t(11;17) APL, treatment involving 8-CPT-cAMP was found to address LIC activity, which is a critical aspect of achieving long-term remission. nih.gov The combination of 8-CPT-cAMP with ATRA has been shown to contribute to the clearance of t(11;17) APL by reducing the levels of the PLZF/RARα fusion protein, which is crucial for the survival of these leukemic cells. nih.gov Furthermore, activation of the cAMP signaling pathway has been linked to the eradication of LICs in vivo. researchgate.netresearchgate.net

Synergistic Effects with Established Therapies (e.g., ATRA, Arsenic Trioxide)

A significant body of research highlights the synergistic effects of 8-CPT-cAMP with established APL therapies like ATRA and arsenic trioxide (ATO). In a murine model of t(11;17) APL, 8-CPT-cAMP was found to enhance the therapeutic efficacy of ATRA. pnas.org This combination promotes cellular differentiation and enhances the degradation of the PLZF/RARα oncoprotein. nih.govnih.gov The mechanism involves the activation of Protein Kinase A (PKA) by 8-CPT-cAMP, which leads to the phosphorylation of PLZF/RARα, increasing the dissociation of corepressors and reactivating the retinoic acid pathway. nih.govpnas.org

Similarly, strong synergy has been observed between low concentrations of arsenic trioxide and 8-CPT-cAMP in inducing the full differentiation of both ATRA-sensitive and ATRA-resistant APL cell lines. ashpublications.orgashpublications.org The cyclic AMP analog facilitates the degradation of the PML-RARα fusion protein mediated by arsenic trioxide. ashpublications.org While arsenic trioxide alone can induce partial differentiation, its combination with 8-CPT-cAMP leads to full maturation of leukemic cells. ashpublications.org

| Combined Agent | Observed Synergistic Effect | Mechanism of Action | Reference |

|---|---|---|---|

| All-trans retinoic acid (ATRA) | Enhanced cellular differentiation and degradation of PLZF/RARα oncoprotein. | Activation of PKA, phosphorylation of PLZF/RARα, and reactivation of the retinoic acid pathway. | nih.govpnas.org |

| Arsenic Trioxide (ATO) | Induction of full differentiation in ATRA-sensitive and resistant APL cells. | Facilitated degradation of the PML-RARα fusion protein. | ashpublications.orgashpublications.org |

Impact on Disease Progression and Survival

The combination therapy of 8-CPT-cAMP and ATRA has been shown to significantly extend the survival of leukemic mice. pnas.org In a murine APL model, a 10-day treatment with 8-CPT-cAMP and ATRA sharply prolonged survival and normalized spleen weight. researchgate.net These findings suggest that the enhanced differentiation and oncoprotein degradation resulting from this combined therapy could be beneficial for patients with t(11;17) APL. pnas.orgnih.gov

Studies on Vascular Permeability

In vivo studies have investigated the role of 8-CPT-cAMP and its analogs in modulating vascular permeability. Specifically, the Epac-specific cAMP analog, 8-CPT-2'-O-Me-cAMP, has been shown to block VEGF-induced vascular permeability in vivo. nih.govresearchgate.net Activation of the EPAC-Rap1 signaling pathway by this analog promotes barrier properties in retinal vascular endothelial cells and can prevent and reverse cytokine-induced retinal vascular permeability. nih.gov Further research has demonstrated that stimulation of Epac1 with an analog of 8-CPT-cAMP can inactivate hyperpermeability induced by inflammatory agonists in vivo. physiology.org

| Compound | Model | Effect | Reference |

|---|---|---|---|

| 8-CPT-2'-O-Me-cAMP | In vivo vascular permeability model | Blocked VEGF-induced vascular permeability. | nih.gov |

| 8-CPT-2'-O-Me-cAMP | In vivo retinal vascular permeability model | Prevents and reverses cytokine-induced permeability. | nih.gov |

| 8-(4-Chlorophenylthio)-2′-O-methyladenosine-3′-5′-cyclic monophosphate | Mouse cremaster microcirculation model | Reduced peak hyperpermeability and accelerated return to baseline. | physiology.org |

Assessment of Heart Rate and Vascular Resistance

In vivo studies in anesthetized rats have explored the cardiovascular effects of 8-CPT-cAMP. Administration of this membrane-permeable cAMP analog has been observed to increase heart rate. abcam.comnih.gov Concurrently, it causes a fall in arterial blood pressure and a reduction in vascular resistance. abcam.com The vasodilator actions of 8-CPT-cAMP are minimally affected by the inhibition of nitric oxide synthesis, suggesting a direct effect on vascular smooth muscle. nih.gov

Summary of Research Findings

Direct Activation of Protein Kinase A (PKA)

8-CPT-cAMP functions as a selective activator of cAMP-dependent protein kinase (PKA). medchemexpress.com PKA is a holoenzyme typically composed of two regulatory (R) and two catalytic (C) subunits. nih.gov The binding of cAMP analogs like 8-CPT-cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate target substrate proteins on serine or threonine residues. nih.gov

The regulatory subunits of PKA isoforms (Type I and Type II) each contain two distinct cAMP binding sites, designated Site A and Site B. Research has shown that 8-CPT-cAMP exhibits a notable preference for one of these sites. Specifically, it displays high site selectivity for Site B of the PKA type II (PKA-II) regulatory subunit. biolog.deabcam.com While it is a potent activator for PKA in general, with a reported activation constant (Ka) of 0.05 µM, its preferential binding to the B-site of PKA-II is a key characteristic of its mechanism. researchgate.netcaymanchem.com This selectivity is in contrast to the endogenous activator, cAMP, which binds to both sites to ensure full activation.

| Parameter | Value/Observation | Reference |

|---|---|---|

| General PKA Activation Constant (Ka) | 0.05 µM | caymanchem.com |

| Preferential Binding Site | Site B of PKA type II | researchgate.netbiolog.deabcam.com |

The activation of PKA by 8-CPT-cAMP initiates a cascade of phosphorylation events, modulating the function of numerous downstream proteins. The use of 8-CPT-cAMP in research has helped to identify and characterize several of these PKA-dependent phosphorylation targets. For instance, in platelets and other cell types, 8-CPT-cAMP stimulates the PKA-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at the serine 157 residue. medchemexpress.comnih.gov In certain leukemic cells, 8-CPT-cAMP has been shown to activate PKA, leading to the phosphorylation of the PLZF/RARα fusion oncoprotein at Serine 765. bmbreports.org This PKA-dependent phosphorylation is a critical step in mediating the therapeutic effects of other agents. bmbreports.org Furthermore, because PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), 8-CPT-cAMP is often used to stimulate CREB-mediated gene transcription in experimental settings. nih.gov

| Substrate | Phosphorylation Site | Cellular Context/Effect | Reference |

|---|---|---|---|

| Vasodilator-Stimulated Phosphoprotein (VASP) | Ser157 | Platelets, Cardiac Myocytes | medchemexpress.comnih.gov |

| PLZF/RARα Fusion Protein | Ser765 | t(11;17) Acute Promyelocytic Leukemia Cells | bmbreports.org |

| cAMP Response Element-Binding Protein (CREB) | Not specified | INS-1 Cells (Insulinoma Cell Line) | nih.gov |

| Activation-Induced Deaminase (AID) | Not specified | B-lymphoma cells | scbt.com |

Activation of Exchange Proteins Activated by cAMP (Epac)

In addition to PKA, 8-CPT-cAMP is a potent activator of another class of cAMP sensors, the Exchange Proteins directly Activated by cAMP (Epac), which includes the isoforms Epac1 and Epac2. biolog.demedchemexpress.eu Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. bmbreports.org The activation of Epac provides a PKA-independent pathway for cAMP signaling. bmbreports.orgpnas.org

8-CPT-cAMP demonstrates significant isoform specificity in its activation of Epac proteins. It is a much more potent activator of Epac1 than it is of Epac2. bmbreports.orgahajournals.orgnih.gov In vitro studies have shown that 8-CPT-cAMP can be considered a "superagonist" of Epac1, activating it more potently than cAMP itself. nih.gov In contrast, its effect on Epac2 is weaker than that of the natural ligand. nih.gov This preferential activation of Epac1 is attributed to a specific glutamine residue (Gln270) present in Epac1 which is not conserved in Epac2. ahajournals.org While direct EC50 values for 8-CPT-cAMP are not consistently reported, the closely related analog 8-pCPT-2'-O-Me-cAMP, which is designed for even greater Epac selectivity, activates Epac1 with an EC50 of 2.2 µM while being a weak activator of PKA. nih.govrndsystems.comtocris.com

| Parameter | Observation | Reference |

|---|---|---|

| Relative Potency (Epac1 vs. Epac2) | More potent activator of Epac1 than Epac2 | bmbreports.orgahajournals.orgnih.gov |

| Epac1 Activation | Considered a "superagonist"; more potent than cAMP | nih.gov |

| Epac2 Activation | Weaker activator than cAMP | nih.gov |

| Structural Basis for Selectivity | Dependent on Gln270 residue in Epac1 | ahajournals.org |

Upon binding of 8-CPT-cAMP, Epac undergoes a conformational change that unmasks its catalytic GEF domain. scbt.comahajournals.org This allows Epac to bind to the small GTPase Rap1, promoting the exchange of GDP for GTP and thereby switching Rap1 to its active, GTP-bound state. ahajournals.org This activation of Rap1 by the cAMP/Epac pathway has been demonstrated in numerous cell systems and is a critical downstream consequence of using 8-CPT-cAMP to stimulate this signaling axis. ahajournals.orgnih.govsdbonline.org For example, the activation of the Epac1-Rap1 signaling pathway is involved in enhancing endothelial barrier function and regulating the exocytosis of Weibel-Palade bodies from endothelial cells. ahajournals.orgnih.gov

Phosphodiesterase (PDE) Inhibition

Research has quantified the inhibitory potency of 8-CPT-cAMP against specific PDE isoforms. It is a particularly potent inhibitor of the cGMP-specific phosphodiesterase, PDE5 (also referred to as PDE VA), with a reported half-maximal inhibitory concentration (IC50) of 0.9 µM. abcam.comcaymanchem.comnih.gov It also inhibits the cGMP-inhibited phosphodiesterase (PDE3) and the cAMP-specific phosphodiesterase (PDE4) with lower potency, showing IC50 values of 24 µM and 25 µM, respectively. abcam.comcaymanchem.comnih.gov

| PDE Isoform | Inhibitory Potency (IC50) | Reference |

|---|---|---|

| PDE5 (PDE VA) | 0.9 µM | abcam.comcaymanchem.comnih.gov |

| PDE3 | 24 µM | abcam.comcaymanchem.comnih.gov |

| PDE4 | 25 µM | abcam.comcaymanchem.comnih.gov |

A Comprehensive Analysis of 8-CPT-cAMP (sodium salt): Mechanisms and Effector Interactions

The chemical compound 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, commonly known as 8-CPT-cAMP (sodium salt), is a notable lipophilic analog of cyclic adenosine (B11128) monophosphate (cAMP). biolog.decaymanchem.comproteinkinase.biz Its chemical structure and properties, particularly its enhanced membrane permeability and stability against phosphodiesterases (PDEs), have made it a valuable tool in cellular biology research. biolog.deproteinkinase.biz This article provides a focused examination of the mechanisms of action and effector protein interactions of 8-CPT-cAMP, adhering to a strict outline to ensure a detailed and scientifically accurate presentation.

Mechanisms of Action and Effector Protein Interactions

The biological activities of 8-CPT-cAMP are multifaceted, stemming from its ability to interact with several key intracellular signaling proteins. While often utilized as a selective activator of cAMP-dependent protein kinase (PKA), its effects are broader, encompassing interactions with phosphodiesterases and cGMP-dependent protein kinase (PKG). medchemexpress.comscbt.com

Contrary to being solely a PKA activator, 8-CPT-cAMP exhibits significant inhibitory effects on several phosphodiesterase (PDE) isoforms. nih.gov PDEs are critical enzymes that regulate the intracellular levels of cyclic nucleotides by catalyzing their hydrolysis. physiology.org The interaction of 8-CPT-cAMP with these enzymes adds a layer of complexity to its cellular effects.

Research has demonstrated that 8-CPT-cAMP is a potent inhibitor of the cGMP-specific phosphodiesterase, PDE VA. nih.gov In fact, its inhibitory potency against PDE VA is comparable to that of zaprinast, a well-known inhibitor of this enzyme. nih.gov The compound is also metabolized by PDE VA, albeit at a slower rate than the enzyme's natural substrate, cGMP. nih.gov

Beyond PDE VA, 8-CPT-cAMP also inhibits the cGMP-inhibited phosphodiesterase (PDE III) and the cAMP-specific phosphodiesterase (PDE IV). caymanchem.comnih.govabcam.com However, its inhibitory potency towards these isoforms is considerably lower than for PDE VA. caymanchem.comnih.govabcam.com This differential inhibition of PDE isoforms highlights the compound's complex pharmacological profile. In contrast, many other cAMP derivatives show minimal inhibition of any PDE isoenzyme. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of 8-CPT-cAMP against various PDE isoforms, providing a quantitative measure of its specificity.

The inhibitory action of 8-CPT-cAMP on PDEs, particularly PDE III and PDE IV, has direct implications for the modulation of endogenous cAMP levels. nih.govmdpi.com By inhibiting the enzymes responsible for cAMP degradation, 8-CPT-cAMP can lead to an increase in the intracellular concentration of this second messenger. frontiersin.org This effect is synergistic with its direct activation of PKA, as both mechanisms contribute to the enhancement of cAMP-mediated signaling pathways.

A significant aspect of 8-CPT-cAMP's activity is its ability to activate cGMP-dependent protein kinase (PKG), an action that is not immediately apparent from its name. biolog.deproteinkinase.biz This cross-reactivity is an important consideration in interpreting experimental results obtained using this compound. The activation of PKG by 8-CPT-cAMP occurs with a notable affinity, contributing to its broad spectrum of effects. caymanchem.com

The activation of PKG by 8-CPT-cAMP can initiate signaling cascades that are typically associated with cGMP. oup.com These pathways are involved in a range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. sigmaaldrich.com Therefore, when using 8-CPT-cAMP, it is essential to consider that the observed cellular responses may be a composite of both PKA and PKG activation. biolog.de

The following table presents the activation constants (Ka) of 8-CPT-cAMP for both PKA and PKG, illustrating its dual agonistic nature.

The actions of 8-CPT-cAMP exemplify the concept of multifaceted agonism, where a single compound can engage multiple targets to produce a complex and context-dependent cellular response. researchgate.net It acts as a direct activator of both PKA and PKG and an indirect modulator of cAMP levels through PDE inhibition. biolog.decaymanchem.commedchemexpress.com This multifaceted nature means that the ultimate physiological or pharmacological outcome of using 8-CPT-cAMP will depend on the specific cellular context, including the relative expression levels of PKA, PKG, and various PDE isoforms in the target cells. researchgate.net

For example, in some cell types, the PKA-activating properties of 8-CPT-cAMP may dominate, while in others, its effects on PKG or PDE inhibition could be more prominent. researchgate.net This context-dependent signaling is a critical consideration for researchers utilizing 8-CPT-cAMP to probe specific signaling pathways. The synergistic effects of 8-CPT-cAMP with other signaling molecules, such as all-trans retinoic acid (ATRA) in the differentiation of leukemia cells, further highlight the complexity of its actions. pnas.org In these instances, 8-CPT-cAMP-triggered PKA signaling can cross-talk with other pathways to modulate cellular responses. pnas.org

Advanced Research Methodologies and Techniques Employing 8 Cpt Camp Sodium Salt

Proteomics and Transcriptomics Approaches

High-throughput "omics" technologies are instrumental in understanding the global cellular changes induced by 8-CPT-cAMP. These approaches provide a broad view of the molecular landscape, revealing complex regulatory networks.

Quantitative proteomics is a powerful analytical method used to measure the abundance of proteins, providing insights into how cellular processes are altered by specific treatments. thermofisher.comtaylorandfrancis.com In studies involving 8-CPT-cAMP, researchers have employed this technique to define the proteins whose expression is regulated by the cAMP/PKA pathway. nih.gov

One significant study utilized a quantitative proteomics approach in wild-type (WT) and PKA-null (kin-) S49 murine T lymphoma cells to identify these regulatory effects. nih.gov Cells were treated with 100 μM 8-CPT-cAMP for 6 or 24 hours, and protein expression changes were analyzed. acs.org The analysis identified a total of 1056 proteins. nih.govacs.org After 6 hours of treatment in WT S49 cells, 8-CPT-cAMP induced PKA-dependent changes, increasing the expression of 16 proteins and decreasing the expression of 9 proteins. nih.gov A longer 24-hour incubation had more widespread effects, notably decreasing the expression of several transport proteins while increasing multiple proteins that regulate transcription or bind to ATP. nih.gov

| Regulation | Number of Proteins Affected |

|---|---|

| Increased Expression | 16 |

| Decreased Expression | 9 |

Gene expression arrays and RNA sequencing (RNA-Seq) are high-throughput methods used to analyze the expression levels of thousands of genes simultaneously. nih.govnih.gov Affymetrix GeneChip arrays, a type of microarray, contain high-density oligonucleotide probes to measure the expression level of up to 47,000 transcripts and variants. nih.gov These technologies are crucial for understanding the transcriptomic response to signaling pathway activation. bu.eduresearchgate.net

While direct studies detailing a full transcriptomic analysis of 8-CPT-cAMP using these methods are specific to the experimental context, the utility of this approach is well-established. For instance, proteomics data is often correlated with transcriptomics data to understand the relationship between mRNA and protein levels. In the study of S49 cells treated with 8-CPT-cAMP, a comparison was made between the quantitative proteomics results and existing DNA microarray data. acs.org The analysis revealed a correlation coefficient of 0.41 between the DNA microarray data and the proteomics analysis after 24 hours of incubation with 8-CPT-cAMP. nih.govacs.org A similar correlation coefficient of 0.42 was found between the 6-hour microarray data and the 24-hour protein expression changes, indicating a degree of post-transcriptional regulation. nih.govacs.org

Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a highly sensitive and specific technique for measuring the abundance of specific mRNA transcripts. nih.govgene-quantification.de It is often used to validate the results obtained from broader, high-throughput methods like microarrays or RNA-Seq. researchgate.net The method combines amplification and detection in a single step, allowing for the quantification of target nucleic acids by monitoring fluorescence intensity in real-time. gene-quantification.de

The high sensitivity of real-time RT-PCR makes it possible to detect even a single molecule of a specific transcript from a small number of cells. gmo-qpcr-analysis.com This makes it an invaluable tool for studying the expression of specific genes of interest that are hypothesized to be regulated by the cAMP/PKA pathway following stimulation with 8-CPT-cAMP. For example, after identifying potential target genes through a microarray experiment, researchers would design specific primers and probes to quantify the changes in expression of those particular transcripts with high accuracy and reproducibility using real-time PCR. nih.gov

Functional Assays for Cellular Processes